N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

medicinal chemistry structure–activity relationship thiazole SAR

This benzofuran–thiazole carboxamide features a unique 5-methyl-4-(p-tolyl)thiazole substitution absent in standard analogs like BF1 or HS-111. Its core demonstrates confirmed NOD2 binding (IC50 ~2 µM), making it a rational probe for innate immune checkpoint and Crohn's disease research. Unlike generic analogs, this scaffold enables dual-panel screening against oncology and inflammatory targets, offering pivot potential for PI3K/HIF-1α programs. Ideal for labs requiring novel IP-generating SAR templates with preserved leukotriene/SRS-A antagonist pharmacophore.

Molecular Formula C20H16N2O2S
Molecular Weight 348.4 g/mol
Cat. No. B5754858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Molecular FormulaC20H16N2O2S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4O3)C
InChIInChI=1S/C20H16N2O2S/c1-12-7-9-14(10-8-12)18-13(2)25-20(21-18)22-19(23)17-11-15-5-3-4-6-16(15)24-17/h3-11H,1-2H3,(H,21,22,23)
InChIKeyUYXVHNQUGFIOOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide for Procurement Evaluation


N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide (C₂₀H₁₆N₂O₂S, MW 348.4 g/mol) is a synthetic small-molecule hybrid incorporating a benzofuran-2-carboxamide pharmacophore connected via an amide linkage to a 5-methyl-4-(p-tolyl)-1,3-thiazole moiety [1]. This compound belongs to the broader thiazolylbenzofuran chemotype, a class originally developed for leukotriene and SRS‑A antagonist activity [2]. Unlike the majority of published benzofuran–thiazole carboxamides—which typically bear benzyl, halogenobenzyl, or unsubstituted thiazole rings—the target compound features a unique 5‑methyl‑4‑(4‑methylphenyl) substitution on the thiazole core, a structural motif that may confer distinct physicochemical and target‑engagement properties [3].

Why Generic Substitution Fails for N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide in Research and Screening Programs


Benzofuran–thiazole carboxamides are not functionally interchangeable. Subtle modifications to the thiazole substituent produce dramatic shifts in antiproliferative potency, kinase selectivity, and apoptosis induction profiles [1]. For example, the 5‑benzyl analog BF1 (N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide) demonstrates ~20‑fold greater cytotoxicity than temozolomide in glioma cells, while the structurally distinct 2‑halogenobenzyl analogs HS‑111 and HS‑113 induce HIF‑1α/VEGF‑mediated anti‑angiogenic effects in hepatocellular carcinoma models [2][3]. Even within the same 5‑methyl‑4‑(p‑tolyl)thiazole scaffold, switching the carboxamide partner from benzofuran to a nitro‑pyrazole results in measurable NOD2 binding (IC₅₀ = 2.14 µM) [4]. These data collectively demonstrate that small structural perturbations drive large functional divergence, making generic in‑class substitution risky for assay reproducibility and target‑specific conclusions.

Quantitative Comparative Evidence Guide for N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide


Structural Differentiation: Unique 5-Methyl-4-(p-tolyl)thiazole Substitution Pattern Absent from Published Active Analogs

The target compound bears a 5‑methyl‑4‑(4‑methylphenyl)‑1,3‑thiazol‑2‑yl core, a substitution pattern not present in any of the experimentally characterized benzofuran‑2‑carboxamide anticancer leads. Published structurally defined benzofuran‑2‑carboxamide analogs uniformly employ alternative thiazole substituents: HS‑111 carries a 5‑(2‑chlorobenzyl) group; HS‑113 carries a 5‑(2‑bromobenzyl) group; and BF1 carries a 5‑benzyl group combined with a 3,5‑dimethyl‑benzofuran modification [1][2][3]. The closest comparator retaining the identical thiazole core—1‑methyl‑N‑[5‑methyl‑4‑(4‑methylphenyl)‑1,3‑thiazol‑2‑yl]‑4‑nitro‑pyrazole‑3‑carboxamide—demonstrates measurable NOD2 binding (IC₅₀ = 2.14 µM), confirming target engagement for this scaffold but with a pyrazole rather than benzofuran carboxamide partner [4]. These orthogonal substitution differences suggest that the target compound may exhibit a distinct target‑binding and selectivity profile not achievable with existing characterized analogs.

medicinal chemistry structure–activity relationship thiazole SAR

Scaffold Target Engagement: Confirmed NOD2 Binding for the 5-Methyl-4-(p-tolyl)thiazole Core

The 5‑methyl‑4‑(4‑methylphenyl)‑1,3‑thiazole core present in the target compound has confirmed binding to human nucleotide‑binding oligomerization domain‑containing protein 2 (NOD2), as demonstrated by a closely related analog. In a biochemical assay conducted at the Sanford‑Burnham Center for Chemical Genomics, the pyrazole‑3‑carboxamide analog of the identical thiazole scaffold yielded an IC₅₀ of 2.14 µM against NOD2 [1]. This provides the sole quantitative evidence of target engagement for the 5‑methyl‑4‑(p‑tolyl)thiazole chemotype. In contrast, the major published benzofuran–thiazole carboxamides (HS‑111, HS‑113, and BF1) lack reported NOD2 activity, with their mechanisms attributed instead to PI3K/AKT/mTOR pathway inhibition or HIF‑1α/VEGF modulation [2][3]. The target compound—which combines the NOD2‑active thiazole core with a benzofuran‑2‑carboxamide group—may therefore be uniquely positioned to interrogate NOD2‑dependent pathways or to serve as a dual‑pharmacophore probe.

NOD2 binding innate immunity target engagement

Class-Level Anticancer Potency Range: Bis-Thiazole Benzofuran Derivatives Demonstrate Single-Digit µM Cytotoxicity

Benzofuran–thiazole hybrids as a class exhibit potent anticancer cytotoxicity. In a head‑to‑head MTT assay against three human cancer cell lines, the bis‑thiazole benzofuran derivative 6c achieved IC₅₀ values of 6.89 µM (HEPG‑2), 9.94 µM (MCF‑7), and 12.67 µM (HCT‑116), comparable to the standard chemotherapeutic doxorubicin (IC₅₀ = 5.50, 5.23, and 8.87 µM, respectively) [1]. Compound 6c further demonstrated PI3Kα inhibition and apoptosis induction with up‑regulation of P53 and down‑regulation of cyclin B1. A distinct analog, BF1 (N‑(5‑benzyl‑1,3‑thiazol‑2‑yl)‑3,5‑dimethyl‑1‑benzofuran‑2‑carboxamide), showed ~20‑fold greater cytotoxicity against U251 and T98G glioma cells compared with temozolomide, and approximately 2‑fold greater activity than doxorubicin [2]. While the target compound itself lacks direct cytotoxicity data, these quantitative benchmarks establish the potency range achievable by benzofuran–thiazole carboxamides and support the target compound's potential as a screening candidate for anticancer panels.

anticancer PI3K inhibition cytotoxicity

Leukotriene/SRS‑A Antagonist Pharmacophore: Thiazolylbenzofuran Class Shows Validated Anti‑Inflammatory Activity

The thiazolylbenzofuran scaffold was initially developed and patented as a leukotriene and slow‑reacting substance of anaphylaxis (SRS‑A) antagonist/inhibitor pharmacophore [1][2]. Fujisawa Pharmaceutical Co. disclosed a broad series of thiazolylbenzofuran derivatives of formula (I)—incorporating the core benzofuran–thiazole architecture present in the target compound—with demonstrated utility for treating allergy and inflammation [3]. This anti‑inflammatory mechanism is distinct from the anticancer apoptosis/PI3K‑inhibition pathways characterized for HS‑111, HS‑113, and BF1. The target compound, by virtue of retaining the unmodified benzofuran‑2‑carboxamide group characteristic of the leukotriene antagonist chemotype, may possess dual therapeutic potential spanning both oncology and inflammatory disease applications.

leukotriene antagonist SRS‑A inhibitor anti‑inflammatory

Recommended Research Application Scenarios for N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide


NOD2‑Focused Innate Immunity Probe Development

Given that the identical 5‑methyl‑4‑(p‑tolyl)thiazole core demonstrates confirmed NOD2 binding at low‑micromolar concentrations, this compound is a rational starting point for developing NOD2‑targeted chemical probes [1]. Its procurement is justified for laboratories investigating NOD2‑mediated NF‑κB signaling, Crohn's disease pathogenesis, or innate immune checkpoint modulation, where existing benzofuran–thiazole analogs have no demonstrated NOD2 activity.

Scaffold‑Hopping and Intellectual Property Differentiation in Anticancer Lead Optimization

The compound occupies an unexplored substitution region of the benzofuran–thiazole carboxamide chemical space relative to published leads HS‑111, HS‑113, and BF1 [1]. Medicinal chemistry teams pursuing PI3K‑ or HIF‑1α‑targeted anticancer programs can use this compound as a scaffold‑hopping template to generate novel intellectual property while retaining the validated benzofuran‑2‑carboxamide pharmacophore.

Dual‑Mechanism Screening for Oncology–Inflammation Crossover Indications

The thiazolylbenzofuran chemotype has patent‑validated leukotriene/SRS‑A antagonist activity distinct from the anticancer mechanisms characterized for close analogs [1]. This compound is suitable for dual‑panel screening against both oncology cell lines and inflammatory targets (e.g., 5‑lipoxygenase, CysLT1 receptor), enabling discovery of compounds with polypharmacology relevant to inflammation‑driven cancers.

Structure–Activity Relationship (SAR) Expansion for Benzofuran–Thiazole Kinase Inhibitors

The bis‑thiazole benzofuran class has yielded PI3Kα inhibitors with single‑digit µM potency across multiple cancer cell lines and demonstrated apoptosis induction via P53 up‑regulation [1]. Incorporating this compound into SAR matrices alongside compound 6c and 7e will help delineate the contribution of mono‑ vs. bis‑thiazole architecture and methyl‑phenyl substitution to kinase selectivity and therapeutic window.

Quote Request

Request a Quote for N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.